1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- is a heterocyclic compound that features an imidazole ring fused with an amine group and substituted with a 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or neutral conditions.
Major Products:
Oxidation: Formation of imidazole derivatives with oxidized substituents.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1H-Imidazol-2-amine, 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
- N-(7-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides
Uniqueness: 1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylthio group enhances its potential bioactivity and differentiates it from other imidazole derivatives.
Properties
CAS No. |
677343-24-7 |
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Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3OS/c1-20-12-6-8-13(9-7-12)21-15-5-3-2-4-14(15)19-16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H2,17,18,19) |
InChI Key |
FLZNOMBPCFVWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=CC=C2NC3=NCCN3 |
Origin of Product |
United States |
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